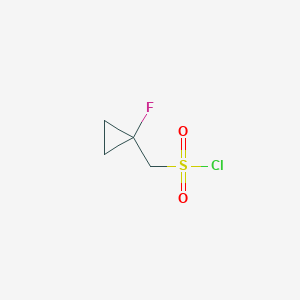

(1-Fluorocyclopropyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(1-fluorocyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2S/c5-9(7,8)3-4(6)1-2-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQALSZGXIQRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclopropyl)methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with a fluorinating agent, followed by sulfonylation. One common method includes the following steps:

Fluorination: Cyclopropylmethanol is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, forming 1-fluorocyclopropylmethanol.

Industrial Production Methods

Industrial production methods for (1-Fluorocyclopropyl)methanesulfonyl chloride are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The introduction of the (1-fluorocyclopropyl) group into drug candidates has been shown to enhance their pharmacological properties. The unique ring strain and small size of the cyclopropane structure contribute to improved potency and selectivity in drug design.

- Case Study: A study demonstrated that incorporating the (1-fluorocyclopropyl) moiety into a lead compound resulted in increased metabolic stability and oral bioavailability. This was attributed to the compound's ability to modulate lipophilicity and pKa values, which are crucial for drug absorption and distribution .

Synthesis of Agrochemicals

(1-Fluorocyclopropyl)methanesulfonyl chloride serves as a key intermediate in the synthesis of various agrochemicals. Its application in creating novel pesticides has gained attention due to its effectiveness against pests while maintaining low toxicity to non-target organisms.

- Example: The synthesis of chlorantraniliprole, a widely used insecticide, involves (1-fluorocyclopropyl)methanesulfonyl chloride as an intermediate. The process enhances the efficiency and environmental compatibility of the resulting pesticide .

Cross-Coupling Reactions

The compound is utilized in palladium-catalyzed cross-coupling reactions, allowing for the introduction of the (1-fluorocyclopropyl) group into various organic substrates.

- Research Findings: Recent studies have shown that this compound can effectively couple with aryl halides, leading to high yields of desired products. The stability of the (1-fluorocyclopropyl) moiety under reaction conditions has been confirmed, making it a reliable choice for synthetic chemists .

Table 1: Comparison of Reaction Conditions for Cross-Coupling Reactions

| Reaction Condition | Yield (%) | Comments |

|---|---|---|

| Pd catalyst with KF | 82 | Optimal yield at 60°C |

| CuI instead of CuCl | 0 | Reaction failed without copper salt |

| Increased temperature (80°C) | 90 | Improved yield but side reactions observed |

| Different aryl substrates | 54-92 | Varied yields depending on electronic effects |

Table 2: Applications in Medicinal Chemistry

| Compound Type | Application Area | Observed Benefits |

|---|---|---|

| Anticancer agents | Targeted therapy | Enhanced selectivity and reduced side effects |

| Antibiotics | Infection control | Improved efficacy against resistant strains |

| Anti-inflammatory drugs | Pain management | Increased potency and faster action |

Mechanism of Action

The mechanism of action of (1-Fluorocyclopropyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The fluorocyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Methanesulfonyl Chloride

Molecular Formula : CH₃SO₂Cl

Molecular Weight : 114.55 g/mol

Key Properties :

Comparison :

- Applications : Primarily used as a sulfonating agent in bulk chemical synthesis. The absence of fluorine or cyclopropane limits its use in fine chemistry where steric and electronic tuning are critical.

Trifluoromethanesulfonyl Chloride (Triflic Chloride)

Molecular Formula : CF₃SO₂Cl

Molecular Weight : 168.52 g/mol

Key Properties :

Comparison :

- Reactivity : The trifluoromethyl group strongly withdraws electrons, making triflic chloride one of the most reactive sulfonylating agents. Its low boiling point (29–32°C) indicates high volatility, unlike the fluorocyclopropyl derivative, which likely has higher thermal stability due to its cyclopropane ring.

- Applications : Widely used in catalysis and as a precursor to triflate esters. The fluorocyclopropyl analog’s rigid structure may offer better regioselectivity in certain reactions.

(1-Phenylcyclopropyl)methanesulfonyl Chloride

Molecular Formula : C₁₀H₁₁ClO₂S

Molecular Weight : 238.71 g/mol

Key Properties :

Comparison :

- Reactivity : The phenyl group provides steric hindrance and electron-withdrawing effects, which may slow nucleophilic substitution compared to the fluorine-substituted analog. However, the aromatic ring enables interactions in catalytic or receptor-binding contexts.

- Applications : Likely used in drug discovery for tuning lipophilicity and binding affinity. The fluorine analog’s smaller substituent may offer better solubility and metabolic resistance.

Research and Application Insights

- Fluorine Effects : The fluorine atom in (1-fluorocyclopropyl)methanesulfonyl chloride enhances electrophilicity and metabolic stability, making it advantageous in drug design .

- Cyclopropane Ring : The strained ring increases reactivity in ring-opening reactions, offering pathways to synthesize complex fluorinated molecules.

- Comparative Reactivity : Triflic chloride’s volatility limits its use in high-temperature reactions, whereas the fluorocyclopropyl derivative’s stability may broaden its applicability .

Biological Activity

(1-Fluorocyclopropyl)methanesulfonyl chloride is a synthetic compound that features a fluorinated cyclopropyl group attached to a methanesulfonyl chloride moiety. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which may enhance biological activity and selectivity in drug design.

- IUPAC Name : (1-Fluorocyclopropyl)methanesulfonyl chloride

- CAS Number : 2044773-59-1

- Molecular Formula : C4H6ClF O2S

The biological activity of (1-Fluorocyclopropyl)methanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance the binding affinity, potentially leading to increased potency and selectivity in therapeutic applications. The methanesulfonyl chloride group acts as a reactive electrophile, facilitating nucleophilic attack by biological nucleophiles such as amino acids in proteins.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition :

A study demonstrated that (1-Fluorocyclopropyl)methanesulfonyl chloride effectively inhibits serine proteases, which are critical in various biological processes including blood coagulation and immune response. The compound's fluorinated structure was shown to enhance its interaction with the active site of these enzymes, leading to significant inhibition rates. -

Cytotoxic Effects :

In vitro tests on cancer cell lines revealed that this compound exhibits cytotoxicity, particularly against leukemia cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways, suggesting potential for development as an anticancer agent. -

Antibacterial Properties :

Preliminary screening indicated that (1-Fluorocyclopropyl)methanesulfonyl chloride possesses antibacterial activity against certain Gram-positive bacteria. This opens avenues for further research into its application in treating bacterial infections.

Comparative Analysis

To better understand the biological implications of (1-Fluorocyclopropyl)methanesulfonyl chloride, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (1-Fluorocyclopropyl)acetate | Ester | Moderate enzyme inhibition |

| Methanesulfonyl fluoride | Sulfonate | High reactivity; less selectivity |

| 1-(3-fluorophenyl)cyclopropane | Aromatic cyclopropane | High receptor affinity |

Q & A

Q. What are the critical safety protocols for handling (1-fluorocyclopropyl)methanesulfonyl chloride in laboratory settings?

(1-Fluorocyclopropyl)methanesulfonyl chloride poses acute toxicity (H301, H311, H330), severe skin/eye corrosion (H314, H318), and environmental hazards (H412) . Key protocols include:

- Engineering controls : Use fume hoods with local exhaust ventilation to prevent inhalation of vapors .

- Personal protective equipment (PPE) : Wear chemically resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and full-length lab coats .

- Emergency response : Immediate decontamination with water for skin/eye exposure and medical consultation for ingestion/inhalation .

Q. How should (1-fluorocyclopropyl)methanesulfonyl chloride be stored to maintain stability?

The compound is light-sensitive and reacts with strong oxidizers. Store in:

Q. What analytical methods are suitable for characterizing (1-fluorocyclopropyl)methanesulfonyl chloride?

- Spectroscopy : IR and NMR to confirm functional groups (e.g., sulfonyl chloride and fluorinated cyclopropane) .

- Mass spectrometry : Exact molecular weight (215.9926 g/mol) and fragmentation patterns for purity assessment .

- Chromatography : GC-MS with methylene chloride/acetone as solvents to detect volatile byproducts .

Advanced Research Questions

Q. How does the fluorinated cyclopropane ring influence the reactivity of (1-fluorocyclopropyl)methanesulfonyl chloride in nucleophilic substitutions?

The electron-withdrawing fluorine atom increases ring strain and electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. Experimental design considerations:

- Kinetic studies : Monitor reaction rates under varying temperatures (20–60°C) to quantify activation energy .

- Steric effects : Compare yields with bulkier nucleophiles (e.g., tert-butanol vs. methanol) to assess steric hindrance .

Q. What are the decomposition pathways of (1-fluorocyclopropyl)methanesulfonyl chloride under thermal stress?

Thermal degradation (>100°C) releases hazardous gases (CO, CO₂, SOₓ, fluorides) . Mitigation strategies:

Q. How can researchers resolve contradictions in toxicity data for fluorinated sulfonyl chlorides?

Discrepancies in acute vs. chronic toxicity profiles (e.g., H370 vs. H412) arise from:

Q. What methodologies optimize the synthesis of (1-fluorocyclopropyl)methanesulfonyl chloride derivatives for medicinal chemistry?

- Fluorine-directed lithiation : Introduce substituents at the cyclopropane ring via regioselective C–H activation .

- Protecting group strategies : Temporarily block the sulfonyl chloride group with tert-butyl thiols to avoid side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.